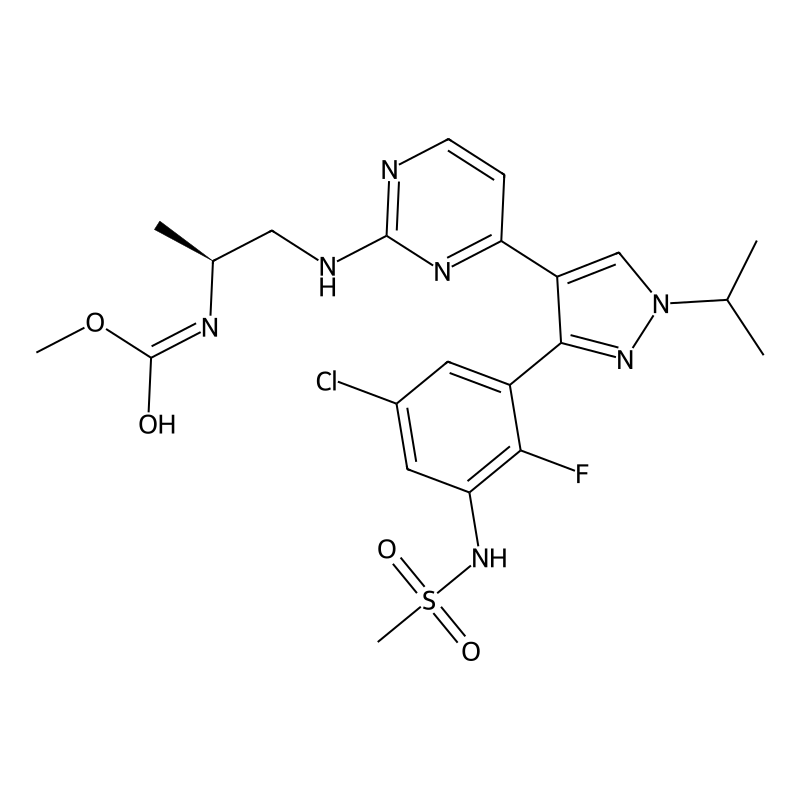

Encorafenib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Encorafenib absorption distribution metabolism excretion ADME study

ADME Profile & Quantitative Data

The table below summarizes the key ADME parameters of encorafenib derived from clinical studies.

| Parameter | Findings | Study Details |

|---|

| Absorption | • Fraction Absorbed: ≥86% [1] [2] • Tmax (Fasted): ~2 hours [2] • Tmax (Fed): ~4 hours [2] • Food Effect (High-fat meal): ↓ Cmax by 36%; minimal change in AUC (fasted vs. fed) [2] • Proton-Pump Inhibitor (Rabeprazole): No clinically significant effect on exposure [2] | • Dose: Single oral 100 mg [1] • Formulation: Amorphous solid dispersion capsule [2] | | Distribution | • Apparent Volume of Distribution (Vz/F): 164 L (Geometric mean, CV% 70) [2] • Protein Binding: 86% (in vitro, human plasma) [2] • Blood-to-Plasma Ratio: 0.58 [2] • Transporter Interaction: In vitro and mouse model studies indicate this compound is a substrate for efflux transporters P-gp (MDR1/ABCB1) and BCRP (ABCG2), which limit its brain accumulation [3]. | • A study in mice showed that the combined absence of Abcb1a/1b and Abcg2 led to a 7.6-fold increase in brain penetration compared to wild-type mice [3]. | | Metabolism | • Primary Pathway: Hepatic, primarily via CYP3A4 (83%), with minor contributions from CYP2C19 (16%) and CYP2D6 (1%) [2]. • Major Metabolic Reaction: N-dealkylation [1]. • Key Metabolite: Formation of M42.5 (LHY746) [1]. • Autoinduction: Apparent clearance increases with repeated dosing, attributed to autoinduction of CYP3A4 [2]. | • In silico Prediction: The StarDrop WhichP450 module identified methoxyl and 2-propanyl groups as metabolic soft spots [4]. | | Excretion | • Total Recovery: ≥93.9% of administered radioactive dose [1]. • Feces: 47.2% of dose (5.0% as unchanged parent drug) [1] [2]. • Urine: 47.2% of dose (1.8% as unchanged parent drug) [1] [2]. • Major Clearance Pathway: Metabolism (~88% of recovered dose) [1]. | • Dose: Single oral 100 mg [¹⁴C] this compound in healthy male subjects [1]. |

Experimental Protocols for Key Studies

The data in the summary table were generated using rigorous clinical and analytical methods. Here are the methodologies for two critical types of studies.

Human Mass Balance Study [1]

This study is fundamental for characterizing the excretion and metabolism of a drug.

- Objective: To determine the mass balance, rates, routes of excretion, and metabolic profile of this compound.

- Study Design: A single-center, open-label study where healthy male subjects received a single oral 100 mg dose of [¹⁴C] this compound (containing 90 μCi of radiolabeled material).

- Key Procedures:

- Sample Collection: Blood, plasma, urine, and feces were collected up to 96 hours post-dose or until recovery of radioactivity was ≥90%.

- Radioactivity Measurement: Total radioactivity in blood, plasma, and excreta was determined by Liquid Scintillation Counting (LSC).

- Metabolite Profiling: Metabolites in plasma, urine, and feces were identified and quantified using techniques like liquid chromatography coupled with mass spectrometry and radiochemical detection (LC-MS/MS and LC-RAD).

- Bioanalysis: Parent this compound concentrations in plasma were determined using a validated LC-MS/MS method.

In Vitro Metabolic Stability Assessment [4]

This methodology is used in drug discovery and development to predict a drug's metabolic half-life and intrinsic clearance.

- Objective: To evaluate the metabolic stability of this compound in Human Liver Microsomes (HLMs).

- Key Protocols:

- Incubation: this compound is incubated at 37°C in HLMs (e.g., 0.5 mg/mL protein concentration) in the presence of an NADPH-generating system to provide necessary cofactors for CYP450 enzymes.

- Sampling: Aliquots are taken at predetermined time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is stopped by adding ice-cold acetonitrile.

- Quantification: The concentration of the parent drug remaining at each time point is quantified using a validated LC-MS/MS method.

- Data Analysis: The natural logarithm of the remaining drug concentration is plotted against time. The slope of the linear regression (k) is used to calculate the in vitro half-life (t₁/₂ = 0.693/k) and intrinsic clearance (CLᵢₙₜ).

Metabolic Pathway and Transporter Interactions

The following diagram synthesizes information from the search results to illustrate the key ADME processes of this compound.

This integrated ADME profile shows that while this compound's absorption is high and relatively unaffected by food or gastric pH, its distribution to sanctuary sites like the brain is limited by active efflux transporters, and its clearance is dominated by extensive hepatic metabolism [1] [2] [3].

References

- 1. A phase I, single‐center, open‐label study to investigate the ... [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Food and a Proton-Pump Inhibitor on the ... [pmc.ncbi.nlm.nih.gov]

- 3. P-glycoprotein (MDR1/ABCB1) and Breast Cancer ... [sciencedirect.com]

- 4. A Validated LC–MS/MS Assay for the Simultaneous ... [pmc.ncbi.nlm.nih.gov]

Encorafenib pharmacokinetics profile Cmax AUC half-life

Encorafenib Pharmacokinetic Parameters at a Glance

| Parameter | Value / Finding | Conditions / Note |

|---|---|---|

| Cmax | 72.54 µg/L [1] | Single dose in rats; human dose is 300-450 mg QD [2] [3] [4] |

| Tmax | ~2 hours [1] [5] [6] | Rapidly absorbed [5] [6] |

| AUC | Data from bioanalytical method: 3.75-150 µg/L linear range for calibration [1] [7] | - |

| Half-life (T₁/₂) | ~3.5 to 6 hours (plasma elimination) [5] [6] | Differs from prolonged target binding half-life (>30 hours) [5] |

| Oral Bioavailability | ≥86% [8] [5] | High fraction absorbed |

| Primary Metabolite | LHY746 (M42.5) via N-dealkylation [8] | Formed by CYP3A4; considered inactive [3] [8] |

| Protein Binding | 86% [6] | - |

| Route of Elimination | ~47% feces (5% as parent), ~47% urine (2% as parent) [8] [6] | Metabolism is primary clearance pathway (~88%) [8] |

| Key Metabolizing Enzymes | CYP3A4 (83%), CYP2C19 (16%), CYP2D6 (1%) [2] | - |

| Autoinduction | Steady-state exposure ~50% lower vs. single dose [2] [3] | Due to autoinduction of CYP3A4 metabolism |

Detailed Experimental Protocols from Key Studies

The quantitative data in the table above were generated through rigorous bioanalytical and clinical studies. Below are the methodologies for the core experiments cited.

Bioanalytical Method for Quantifying this compound and Metabolites

A validated LC-MS/MS method was developed for the simultaneous quantitation of this compound and its combination therapy partner, cetuximab, in plasma [1] [7].

- Analytical Platform: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [1] [7].

- Chromatography: Specific column and mobile phase details are not provided in the searched articles.

- Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) in positive polarity mode [1].

- Sample Preparation: Involved processing rat plasma samples [1] [7].

- Validation: The method was validated per FDA guidelines, demonstrating excellent linearity, precision, accuracy, recovery, and stability under various conditions [1] [7].

Mass Balance and Absorption, Distribution, Metabolism, and Excretion (ADME) Study

A phase I, open-label study investigated the ADME of this compound in healthy male subjects [8].

- Study Design (

NCT01436656) : Single-center, open-label study [8]. - Participants: Four healthy male subjects [8].

- Dose: A single oral dose of 100 mg [14C]-radiolabeled this compound (90 μCi) [8].

- Data Collection:

- Total radioactivity was measured in blood, plasma, urine, and feces for up to 96 hours post-dose to determine recovery and mass balance [8].

- Plasma concentrations of unlabeled this compound were measured using HPLC-MS/MS to determine pharmacokinetic parameters [8].

- Metabolites in excreta were profiled and identified using advanced chromatographic techniques [8].

Clinical Drug-Drug Interaction (DDI) Studies

Several clinical DDI studies were conducted to evaluate the interaction potential of this compound, primarily documented in a phase I study (NCT03864042) [2] [3].

- Study Design: Conducted in patients with BRAF V600-mutant advanced solid tumors [2] [3].

- DDI as "Victim" Drug: The effect of a moderate CYP3A4 inducer (modafinil 400 mg QD) on steady-state this compound PK was evaluated. Plasma concentrations were collected pre- and post-modafinil co-administration for non-compartmental analysis [3].

- DDI as "Perpetrator" Drug: The effect of steady-state this compound on the PK of sensitive probe substrates like rosuvastatin (for OATP1B1/BCRP transporters) and bupropion (for CYP2B6) was assessed [2].

Pharmacokinetic-Pharmacodynamic Relationship and Pathway Visualization

This compound's clinical efficacy is driven not only by its plasma PK but also by its unique target binding kinetics.

Key Mechanistic Insights

- Prolonged Target Engagement: Although this compound has a relatively short plasma half-life (~6 hours), it exhibits a very long dissociation half-life (T₁/₂-diss >30 hours) from the BRAF V600E mutant protein. This means that once the drug binds to its target, it remains bound for an extended period, leading to sustained pathway inhibition even as plasma levels decline [5].

- Paradoxical MAPK Pathway Activation: Like other BRAF inhibitors, this compound can paradoxically activate the MAPK pathway in BRAF wild-type cells with pre-existing RAS mutations, a class effect contributing to side effects like cutaneous squamous cell carcinoma. This compound's high "paradox index" suggests a wider therapeutic window compared to earlier BRAF inhibitors [5].

MAPK Signaling Pathway and this compound Mechanism

The following diagram illustrates the MAPK signaling pathway targeted by this compound, showing both its intended inhibitory action and the paradoxical activation effect.

References

- 1. A comprehensive evaluation of a bioanalytical technique for... [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Evaluation of the Effect of this compound on ... [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the effect of modafinil on the pharmacokinetics of... [link.springer.com]

- 4. This compound [en.wikipedia.org]

- 5. Development of this compound for BRAF-mutated advanced ... [pmc.ncbi.nlm.nih.gov]

- 6. FDA Approves BRAFTOVITM (this compound) and MEKTOVI ... [ascpt.org]

- 7. A comprehensive evaluation of a bioanalytical technique ... [sciencedirect.com]

- 8. A phase I, single‐center, open‐label study to investigate the ... [pmc.ncbi.nlm.nih.gov]

Encorafenib metabolites identification M42.5A LHY746

Metabolite Identification and Quantitative Data

The following table summarizes the key findings from a human ADME (Absorption, Distribution, Metabolism, and Excretion) study for Encorafenib [1].

| Aspect | Description / Value |

|---|---|

| Study Type | Phase I, open-label, single-center ADME study [1]. |

| Subjects | 4 healthy male subjects [1]. |

| Dose | Single oral 100 mg dose of [14C]this compound (90 μCi) [1]. |

| Primary Metabolic Pathway | N-dealkylation of the isopropyl carbamic acid methyl ester [1]. |

| Primary Metabolite (M42.5) | LHY746 [1]. |

| Major Clearance Route | Metabolism (~88% of recovered radioactive dose) [1]. |

| Excretion Balance (Feces vs. Urine) | Equal mean recovery of 47.2% in both feces and urine [1]. |

| Unchanged Drug in Feces | 5.0% of the administered dose [1]. |

| Unchanged Drug in Urine | 1.8% of the administered dose [1]. |

| Fraction of Oral Absorption | Estimated to be at least ~86% [1]. |

| Role of CYP3A4 | Major enzyme, contributes to ~83% of total oxidative clearance [2]. |

Detailed Experimental Protocol

The methodology for the pivotal ADME study was designed to fully characterize the pharmacokinetic profile of this compound [1].

- Study Design (NCT01436656): This was a single-center, open-label study. After an overnight fast, subjects received the single oral dose of [14C]this compound. They were confined to the clinic until at least 90% of the radioactive dose was recovered or until excretion rates fell below a specified threshold [1].

- Sample Collection: All urine and feces were collected at predetermined intervals for up to 96 hours post-dose. Blood samples were also collected for pharmacokinetic analysis [1].

- Bioanalysis: The concentrations of this compound and its metabolites in plasma, urine, and feces were determined using validated methods. Radioactivity profiling was conducted using techniques like high-performance liquid chromatography (HPLC) coupled with liquid scintillation counting (LSC) and mass spectrometers (MS) to identify and quantify drug-related material [1].

- Metabolite Profiling: Metabolites in excreta were profiled to elucidate the biotransformation routes. The structure of M42.5 (LHY746) was confirmed through comparison with reference standards and mass spectrometric analysis [1].

Metabolic Pathway and DDI Context

The diagram below illustrates the primary metabolic pathway of this compound and its interaction with other substances, based on data from the ADME and drug-drug interaction (DDI) studies [1] [2].

> The primary metabolic pathway of this compound, mediated by the CYP3A4 enzyme, and the site of a known drug-drug interaction.

- Pathway and DDI Interpretation: The formation of LHY746 is the dominant clearance pathway for this compound. Since this process is primarily mediated by the CYP3A4 enzyme, this compound is susceptible to drug-drug interactions (DDIs) with substances that affect CYP3A4 activity [1] [2].

- A dedicated DDI study (NCT03864042) evaluated the impact of modafinil, a moderate CYP3A4 inducer. The results showed that modafinil caused a weak reduction in this compound exposure (23.8% decrease in AUClast), while LHY746 exposures were not substantially changed. This led to the conclusion that this compound can be coadministered with moderate CYP3A4 inducers without a dose adjustment [2].

- In contrast, coadministration with CYP3A4 inhibitors (e.g., posaconazole) is known to significantly increase this compound exposure and requires caution [2].

Key Takeaways for Researchers

- Major Clearance Mechanism: this compound is predominantly cleared by metabolism, with renal excretion of the parent drug being minimal (<2%) [1].

- Primary Metabolite: The N-dealkylated metabolite LHY746 (M42.5) is the major product identified in human studies. It is considered pharmacologically inactive [2].

- Critical DDI Consideration: The central role of CYP3A4 in this compound's metabolism is the key determinant of its drug interaction profile. Researchers should note that while the effect of moderate inducers like modafinil is weak, the effect of inhibitors is more pronounced [2].

References

Biochemical Potency (IC50) and Kinase Selectivity

The table below summarizes the key quantitative data on encorafenib's inhibition of its primary kinase targets from cell-free biochemical assays.

| Kinase Target | Reported IC50 Value | Source / Context |

|---|---|---|

| B-Raf (V600E) | 0.3 nM [1] [2] / 0.35 nM [3] | Cell-free biochemical assay |

| CRAF (Wild-Type) | 0.3 nM [3] / 8 nM [2] | Cell-free biochemical assay |

| B-Raf (Wild-Type) | 0.47 nM [3] | Cell-free biochemical assay |

This compound's high potency against CRAF is a key feature, as CRAF-mediated signaling is a recognized resistance mechanism to BRAF inhibition [4]. Its selectivity was demonstrated in a broad kinase panel, showing potent inhibition of only a few other kinases besides BRAF and CRAF, such as JNK1, JNK2, JNK3, LIMK1, LIMK2, MEK4, and STK36 at clinically achievable concentrations [3].

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor that targets the RAF/MEK/ERK signaling pathway. In BRAF V600E-mutant cells, the mutant BRAF protein acts as a constitutively active monomer, driving continuous cell proliferation. This compound potently inhibits this mutant protein. A defining characteristic is its extremely slow off-rate (dissociation half-life >24 hours) from BRAF V600E, resulting in sustained target suppression even after drug clearance [1] [2] [5].

The following diagram illustrates the core signaling pathway and this compound's role in inhibiting it.

This compound inhibits mutant BRAF and CRAF in the MAPK signaling pathway.

A critical concept in BRAF inhibition is paradoxical MAPK pathway activation. In BRAF wild-type cells with pre-existing RAS mutations, "αC-OUT" BRAF inhibitors like this compound can promote RAF dimerization, leading to unintended pathway activation [2]. However, this compound's high "paradox index" (50, compared to 10 for dabrafenib and 5.5 for vemurafenib) indicates a wider therapeutic window and reduced likelihood of causing side effects like cutaneous squamous cell carcinoma [2].

Key Experimental Methodologies

The data on this compound's activity is derived from standard, robust experimental protocols.

Biochemical Kinase Assay

- Purpose: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified kinase proteins like BRAF V600E and CRAF [1].

- Method: The RAF kinase activity reaction is initiated by adding ATP. After incubation, the reaction is stopped with EDTA. The phosphorylated product (e.g., p-MEK) is measured using an antibody-based detection system like Alpha Screen. The IC50 value is calculated via non-linear regression analysis of the inhibition data [1].

Cellular Proliferation Assay

- Purpose: To assess the anti-proliferative effect of this compound in BRAF mutant cell lines [1] [5].

- Method: Cell lines harboring the BRAF V600E mutation (e.g., A375 melanoma cells) are plated and treated with a range of this compound concentrations. After incubation (e.g., 2 days), cell viability is measured using a luminescence-based assay (e.g., BrightGlo). The EC50 value is calculated to determine the drug concentration that inhibits 50% of cell proliferation [1] [5].

In Vivo Pharmacodynamic Studies

- Purpose: To evaluate target engagement and antitumor efficacy in animal models [1] [5].

- Method: Immune-compromised mice are implanted with human tumor xenografts (e.g., A375). This compound is administered orally at various doses. Tumor volume is measured over time, and target suppression is assessed by analyzing phosphorylated MEK (p-MEK) levels in tumor lysates, demonstrating sustained pathway inhibition [1] [5].

Differentiation from Other BRAF Inhibitors

This compound's properties position it as a second-generation BRAF inhibitor.

- Compared to Vemurafenib and Dabrafenib: this compound has a significantly longer dissociation half-life from BRAF V600E (>30 hours) than dabrafenib (~2 hours) or vemurafenib (~0.5 hours), leading to prolonged target suppression [2].

- Compared to "Paradox Breaker" Inhibitors: While inhibitors like PLX8394 are designed to avoid paradoxical activation entirely, studies in BRAF mutant colorectal cancer cell lines showed that this compound and PLX8394 had comparable potency and similar degrees of MAPK pathway reactivation, both being superior to vemurafenib [6].

References

- 1. (LGX818) | this compound V600E BRaf | Anti-tumor | TargetMol Inhibitor [targetmol.com]

- 2. Development of this compound for BRAF-mutated advanced ... [pmc.ncbi.nlm.nih.gov]

- 3. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 4. Elevated CRAF as a potential mechanism of acquired ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Raf inhibitor | Mechanism | Concentration [selleckchem.com]

- 6. Paradox breaker BRAF inhibitors have comparable ... [oncotarget.com]

Encorafenib MAPK pathway suppression RAF MEK ERK

Core Mechanism of Action and Pharmacology

Encorafenib exerts its anti-tumor effects by selectively targeting key components of the MAPK signaling cascade. The table below summarizes its core pharmacological properties.

| Property | Description |

|---|---|

| Primary Target | BRAF V600E mutant kinase; also inhibits wild-type BRAF and CRAF [1]. |

| IC₅₀ Values | BRAF V600E: 0.35 nM; wild-type BRAF: 0.47 nM; CRAF: 0.3 nM [1]. |

| Key Distinguishing Feature | Dissociation half-life >30 hours, enabling sustained target suppression [2]. |

| Major Combinations | Binimetinib (MEK inhibitor) for melanoma/NSCLC; Cetuximab (anti-EGFR) for colorectal cancer [1]. |

This compound binds to the ATP-binding site of BRAF kinases, blocking their activity. In BRAF V600-mutant cells, this inhibits the downstream phosphorylation and activation of MEK and ERK, suppressing proliferation and promoting cell death [1]. Its notably long dissociation half-life (>30 hours) differentiates it from other BRAF inhibitors, potentially enabling more profound and durable pathway suppression [2].

Rationale for Combination Therapies

Monotherapy with BRAF inhibitors often leads to feedback reactivation of the MAPK pathway, limiting its effectiveness. Therefore, this compound is clinically used in rational combinations.

Mechanism of this compound Combinations

- With Binimetinib (MEK inhibitor): This combination provides vertical pathway inhibition. While this compound blocks BRAF, binimetinib directly inhibits its immediate downstream target, MEK. This dual blockade more completely suppresses MAPK signaling, increases anti-tumor activity, and delays the emergence of resistance [3] [1]. Preclinically, the combination resulted in greater tumor growth inhibition and regression in BRAF V600E mutant xenografts compared to either drug alone [1].

- With Cetuximab (anti-EGFR antibody): In BRAF-mutant colorectal cancer (CRC), BRAF inhibition alone leads to rapid feedback activation of the MAPK pathway via EGFR. Adding cetuximab, which blocks EGFR, prevents this reactivation and is essential for achieving clinical efficacy in this cancer type [4] [1].

Clinical Efficacy Data from Key Trials

The efficacy of this compound-based combinations is established in pivotal clinical trials, with key outcomes summarized below.

| Trial / Context | Regimen | Key Efficacy Findings |

|---|---|---|

| COLUMBUS (Melanoma) [2] | This compound + Binimetinib vs. Vemurafenib | Median PFS: 14.9 months vs 7.3 months; ORR: 63% vs 40% |

| BEACON CRC (Colorectal Cancer) [5] [1] | This compound + Cetuximab ± Binimetinib | Improved survival vs chemotherapy; Established new standard for BRAF V600E mCRC |

| LGSOC Meta-analysis [6] | BRAFi + MEKi (in BRAF V600 mutants) | CBR: 100%; ORR: 83% |

Experimental Models and Protocols

The pre-clinical activity of this compound was characterized using standard in vitro and in vivo models.

- In Vitro Cell Growth Inhibition: this compound's potency is assessed by treating a panel of BRAF V600-mutant tumor cell lines and measuring cell viability (e.g., via MTS or CellTiter-Glo assays). The inhibitor demonstrates potent growth inhibition in melanoma, colorectal cancer, and NSCLC cell lines harboring the mutation [1].

- In Vivo Xenograft Models: The anti-tumor activity is evaluated in immunodeficient mice implanted with BRAF V600E mutant human tumor cells. Mice are treated with vehicle, this compound, binimetinib, or the combination. This compound alone induces tumor regression, an effect that is significantly enhanced and prolonged when combined with binimetinib [1].

- Pathway Suppression Analysis: To confirm on-target effects, tumor samples from xenograft studies or patient biopsies are analyzed for levels of phosphorylated MEK (pMEK) and phosphorylated ERK (pERK) via western blot or immunohistochemistry. Effective MAPK pathway suppression is confirmed by a significant reduction in these phosphoproteins [1].

Mechanisms of Resistance and Future Directions

Despite the efficacy of combination therapies, acquired resistance remains a challenge, often involving MAPK pathway reactivation.

- Genomic Alterations: Resistance to BRAF/MEK inhibitor combinations can occur through new genomic alterations that reactivate the pathway, such as BRAF amplifications, activating NRAS or KRAS mutations, MEK mutations, and BRAF splice variants that promote dimer formation [3].

- RAF Dimer-Driven Resistance: First-generation BRAF inhibitors can induce paradoxical activation of the pathway in normal cells and contribute to resistance through RAF dimer formation. Next-generation "paradox breaker" BRAF inhibitors (e.g., PLX8394) are designed to inhibit RAF dimers. However, one study found that this compound and the paradox breaker PLX8394 had comparable potency and similar degrees of pathway reactivation in BRAF-mutant CRC models, suggesting that inhibiting dimers alone may not fully overcome resistance in all contexts [5].

- Promising Strategies: Ongoing research is exploring intermittent dosing schedules to reduce selective pressure for resistance [3], next-generation RAF inhibitors with improved profiles, and triplet therapies that simultaneously target BRAF, MEK, and other pathways like EGFR or autophagy to heighten pathway suppression and block escape routes [7] [3].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound plus binimetinib versus vemurafenib or ... [sciencedirect.com]

- 3. Combination Therapies to Inhibit the RAF/MEK/ERK ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound mechanism of action | braf mapk pathway [braftovi-crc.com]

- 5. Paradox breaker BRAF inhibitors have comparable ... [pubmed.ncbi.nlm.nih.gov]

- 6. The potential of RAS/RAF/MEK/ERK (MAPK) signaling ... [sciencedirect.com]

- 7. Targeting the RAS/RAF/MAPK pathway for cancer therapy [nature.com]

Encorafenib in vitro tumor cell line growth inhibition

Mechanism of Action & Key Differentiator

Encorafenib is an ATP-competitive RAF kinase inhibitor that targets BRAF V600E, as well as wild-type BRAF and CRAF [1] [2]. Its most distinguishing feature is its slow dissociation rate (off-rate) from the BRAF V600E protein.

- Dissociation Half-life (

T₁/₂-diss): >24 hours [3] to >30 hours [4]. This is significantly longer than that of vemurafenib (0.5 hours) and dabrafenib (2 hours) [4]. - Consequence: This prolonged binding translates to sustained target suppression even after drug removal, contributing to its high potency and a wider therapeutic window (as indicated by a higher "paradox index" compared to other BRAF inhibitors) [4].

The following diagram illustrates the primary mechanism of this compound and its key differentiator.

Quantitative In Vitro & Biochemical Data

The table below summarizes key quantitative data from biochemical and cellular assays.

| Assay Type | Target / Process | Cell Line / System | Key Metric & Value |

|---|---|---|---|

| Biochemical Assay [2] [3] | BRAF V600E inhibition | Cell-free | IC₅₀ = 0.3 nM |

| Biochemical Assay [2] | Wild-type BRAF inhibition | Cell-free | IC₅₀ = 0.47 nM |

| Biochemical Assay [2] | CRAF inhibition | Cell-free | IC₅₀ = 0.3 nM |

| Cellular Assay [3] | Phospho-ERK (pERK) suppression | A375 (BRAF V600E melanoma) | EC₅₀ = 3 nM |

| Cellular Assay [3] | Cell proliferation inhibition | A375 (BRAF V600E melanoma) | EC₅₀ = 4 nM |

| Cellular Assay [4] | Cell proliferation inhibition | Panel of BRAF V600-mutant melanoma lines | IC₅₀ ≤ 40 nM |

| Kinase Selectivity [1] [4] | Other kinases (JNK1/2/3, LIMK1/2, etc.) | In vitro panel | Inhibition at clinically achievable conc. (≤0.9 µM) |

| Specificity [3] | Cell proliferation inhibition | >400 BRAF wild-type cell lines | No significant activity |

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the search results.

Kinase Assay (BRAF V600E Enzyme Activity) [3]

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the purified BRAF (V600E) kinase enzyme.

- Procedure:

- The RAF kinase activity reaction is initiated by adding an ATP solution diluted in assay buffer to the enzyme/substrate mixture.

- The reaction is allowed to proceed for 3 hours for BRAF (V600E).

- The reaction is stopped by adding EDTA.

- The phosphorylated product (pMEK) is measured using a rabbit anti-p-MEK antibody and an Alpha Screen IgG (Protein A) detection kit.

- A mixture of the antibody and detection beads is added under dark conditions and incubated for 1 hour at room temperature.

- Luminescence is read on a suitable instrument (e.g., PerkinElmer Envision).

- Data Analysis: The IC₅₀ value is calculated by non-linear regression analysis of the concentration-response data.

Cell Proliferation Assay (In Vitro Antiproliferative Activity) [3]

- Objective: To assess the potency of this compound in inhibiting the growth of tumor cell lines harboring BRAF V600E mutations.

- Cell Line: A375 human melanoma cell line (BRAF V600E mutant).

- Procedure:

- A375-luc cells (engineered to express luciferase) are plated in 384-well white clear-bottom plates at a density of 1,500 cells per well in DMEM medium supplemented with 10% FBS.

- Test compounds, dissolved in DMSO, are transferred to the cells using a robotic Pin Tool.

- The cells are incubated with the compounds for 2 days at 37°C.

- A luminescent cell viability reagent (e.g., BrightGlo) is added to each well.

- The plates are read by measuring luminescence, which is proportional to the number of viable cells.

- Data Analysis: The EC₅₀ value for growth inhibition is calculated by non-linear regression of the concentration-response data.

Washout Experiments (Target Inhibition Durability) [4]

- Objective: To evaluate the duration of target engagement and inhibition after drug removal, demonstrating the slow off-rate of this compound.

- Procedure:

- A375 melanoma cells (BRAF V600E) are treated with this compound.

- After a period of exposure, the drug is washed out from the cell culture medium.

- At various time points after washout, cells are harvested.

- The level of phosphorylated ERK (pERK) is measured as a downstream marker of MAPK pathway activity.

- Key Finding: The pERK EC₅₀ of this compound shifted only two-fold after washout, compared to 14-fold and 23-fold shifts for dabrafenib and vemurafenib, respectively. This confirms sustained pathway suppression due to the slow off-rate [4].

Unique Pharmacological Profile Summary

The data reveals why this compound is considered a second-generation BRAF inhibitor:

- High Potency and Selectivity: It is highly potent against BRAF V600E and shows significant activity against only a few other kinases besides BRAF and CRAF [4] [3].

- Overcoming Limitations: The long dissociation half-life is a key improvement over earlier BRAF inhibitors (vemurafenib, dabrafenib), potentially leading to improved efficacy and a reduced frequency of paradoxical MAPK pathway activation (a driver of side effects like cutaneous squamous cell carcinoma) [4].

References

- 1. Pharos : Ligand Details - this compound [pharos.nih.gov]

- 2. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 3. (LGX818) | BRaf V600E this compound | Anti- Inhibitor | TargetMol tumor [targetmol.com]

- 4. Development of this compound for BRAF-mutated advanced ... [pmc.ncbi.nlm.nih.gov]

Encorafenib xenograft model anti-tumor activity

Xenograft Models & Experimental Design

The following table summarizes the key in vivo models and treatment agents used in recent encorafenib studies.

| Model Type | Specific Models Used | BRAF Status | Microsatellite Status | Treatment Agents |

|---|---|---|---|---|

| Patient-Derived Xenograft (PDX) [1] | B1003b, BB8140, C5002, C5003 [1] | V600E [1] | B1003b: MSI-H; Others: MSS [1] | This compound (BRAFi), Cetuximab (anti-EGFR), 5-FU, Irinotecan, Oxaliplatin [1] |

| Cell Line-Derived Xenograft [1] | HT29 [1] | V600E [1] | Information not specified | This compound, Cetuximab, FOLFIRI, FOLFOX [1] |

Anti-Tumor Efficacy of Treatment Combinations

This table synthesizes quantitative data on the anti-tumor efficacy of various this compound-based regimens from the reviewed studies.

| Treatment Regimen | Xenograft Model | Key Efficacy Findings | Reported Values |

|---|---|---|---|

| FOLFOXIRI + E+C [1] | HT29 & PDX models [1] | Most active first-line treatment [1] | Information not quantified in results |

| FOLFIRI + E+C [1] | HT29 & PDX models [1] | Highly active first-line treatment [1] | Information not quantified in results |

| This compound + Cetuximab (E+C) [1] | Four PDX models [1] | Loss of efficacy after FOLFIRI pre-treatment [1] | 45% average efficacy loss [1] |

| FOLFIRI [1] | Four PDX models [1] | Loss of efficacy after E+C pre-treatment [1] | 62% average efficacy loss [1] |

| This compound + IMM-6-415 [2] | A-375 (melanoma) & HT-29 (CRC) [2] | Superior tumor growth inhibition (TGI) vs. This compound + binimetinib [2] | Information not quantified in results |

Detailed Experimental Protocols

For the core in vivo study evaluating combination therapies, the experimental workflow and key parameters were as follows [1]:

- Animal Models: Female immunodeficient nu/nu mice (4-6 weeks old).

- Tumor Implantation: Subcutaneous implantation of either PDX tumor fragments (2 mm³) or HT29 cells (10⁶ cells in Matrigel).

- Randomization & Treatment Start: Mice were randomized into treatment groups when tumors reached a volume of 200 mm³.

- Dosing Regimens:

- This compound: 5 mg/kg, administered by oral gavage twice daily.

- Cetuximab: 1 mg, administered intraperitoneally twice a week.

- FOLFIRI: Irinotecan (40 mg/kg, IP), levofolinate calcium (30 mg/kg, IP), followed by 5-FU (55 mg/kg, IP), once weekly.

- FOLFOX: Oxaliplatin (6 mg/kg, IP) once weekly, plus 5-FU (50 mg/kg, IP) and levofolinate calcium (30 mg/kg, IP) on two consecutive days weekly.

- Treatment Duration & Endpoint: In efficacy studies, mice were treated long-term until disease progression (tumor size increased by 100% from baseline). In combination therapy assessment, mice were treated for 21 days with tumor measurements twice weekly.

Mechanism of Action & Signaling Pathways

This compound is an ATP-competitive RAF kinase inhibitor that selectively targets mutant BRAF V600E. Its key pharmacological advantage is a slow dissociation rate from the BRAF V600E protein, leading to prolonged target suppression compared to earlier generation BRAF inhibitors [3].

The diagram below illustrates the mechanism of this compound in the MAPK pathway and the rationale for its combination with cetuximab and chemotherapy in colorectal cancer.

The diagram shows that in BRAF V600E mutant CRC cells, the mutant BRAF protein signals as a hyperactive monomer, driving constitutive MEK/ERK activation and promoting tumor cell proliferation and survival [4]. This compound directly inhibits the BRAF V600E monomer. A critical resistance mechanism is EGFR-mediated feedback reactivation of the MAPK pathway; cetuximab, an anti-EGFR antibody, blocks this reactivation [1] [4]. Combining these targeted therapies with chemotherapy provides a multi-pronged attack on the tumor.

Transcriptomic analysis of resistant models revealed that tumors progressing on FOLFIRI upregulated Epithelial-Mesenchymal Transition (EMT) and MAPK pathway genes, while tumors progressing on E+C typically had suppressed MAPK signaling. The triple combination of FOLFOX + E+C was particularly effective at suppressing both EMT and MAPK signaling, preventing the emergence of these resistance pathways [1].

Clinical Translation and Future Directions

The strong preclinical rationale for combining this compound and cetuximab with chemotherapy has been successfully translated into the clinic. The pivotal BREAKWATER Phase III trial demonstrated that first-line treatment with this compound + cetuximab + mFOLFOX6 in patients with BRAF V600E mutant metastatic colorectal cancer significantly improved outcomes compared to standard chemotherapy [5]:

- Overall Survival (OS): 30.3 months vs 15.1 months in the control arm (HR 0.49).

- Progression-Free Survival (PFS): 12.8 months vs 7.1 months in the control arm (HR 0.53).

- Objective Response Rate (ORR): 65.7% vs 37.4% in the control arm [5].

Ongoing research is exploring next-generation combinations, such as pairing this compound with the novel MEK inhibitor IMM-6-415, which has shown superior tumor growth inhibition compared to the this compound + binimetinib combination in BRAF V600E xenograft models [2].

References

- 1. Antitumor Efficacy of Dual Blockade with this compound + ... [pmc.ncbi.nlm.nih.gov]

- 2. Deep Cyclic Inhibition of the MAPK pathway with IMM-6- ... [immuneering.com]

- 3. Development of this compound for BRAF-mutated advanced ... [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Pathways and Mechanisms of BRAF in Cancer ... [pmc.ncbi.nlm.nih.gov]

- 5. Combination of this compound and Cetuximab With ... [asco.org]

Encorafenib plasma protein binding volume of distribution

Encorafenib Pharmacokinetic Parameters

The table below summarizes the core pharmacokinetic data available for this compound.

| Parameter | Value | Additional Context |

|---|---|---|

| Volume of Distribution | 164 L [1] [2] | Percent coefficient of variation (CV%) is 70% [1]. |

| Plasma Protein Binding | 86% [1] [2] | Binds to human plasma proteins [1]. |

| Oral Bioavailability | At least 86% [1] | The fraction of the oral dose absorbed [1]. |

| Blood-to-Plasma Ratio | 0.58 [1] | - |

| Apparent Clearance | 14 L/h (Day 1) [1] | Increases to 32 L/h at steady-state due to autoinduction [1]. |

| Elimination Half-life | 3.5 hours [3] | - |

Metabolism and Elimination Pathways

This compound is extensively metabolized, and understanding this process is crucial in drug development. The following diagram illustrates its primary metabolic pathway and elimination routes.

The primary metabolic clearance pathway for this compound is N-dealkylation to form the metabolite M42.5 (LHY746) [4]. Metabolism is the major clearance mechanism, accounting for approximately 88% of the recovered radioactive dose in a human ADME study [4].

References

- 1. Effect of Food and a Proton-Pump Inhibitor on the ... [pmc.ncbi.nlm.nih.gov]

- 2. BRAFTOVI® (this compound) Clinical Pharmacology [pfizermedical.com]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. A phase I, single‐center, open‐label study to investigate the ... [pmc.ncbi.nlm.nih.gov]

Comprehensive LC-MS/MS Method Validation for Quantification of Encorafenib in Human Plasma: Application Notes and Protocols

Introduction and Clinical Relevance

Encorafenib is a potent BRAF V600E kinase inhibitor that has emerged as a critical therapeutic option for patients with unresectable or metastatic melanoma, and more recently, for metastatic non-small cell lung cancer (NSCLC) in adults [1] [2]. The drug functions by inhibiting the BRAF gene, specifically targeting the B-raf protein, which is a proto-oncogene playing a significant role in the MAP kinase/ERK signaling pathway that regulates cell division, differentiation, and secretion [3]. Chemically, this compound features three aromatic rings—pyrimidine, pyrazole, and benzyl—substituted with aminopropyl carbamate, isopropyl, and methanesulfonamide groups [1]. The pharmacokinetic profile of this compound is characterized by wide inter-individual variability, with coefficient of variation values for plasma trough concentrations at steady-state reaching as high as 320% [4] [2]. This substantial variability, coupled with the established relationship between higher systemic exposure and increased incidence of grade 3-4 adverse events, necessitates therapeutic drug monitoring (TDM) to ensure optimal dosing for both efficacy and safety [4] [2].

The clinical expansion of this compound beyond melanoma to include other cancers with BRAF V600 mutations such as colorectal cancer (in combination with cetuximab) and ongoing clinical trials for thyroid cancer and advanced solid tumors further underscores the need for robust bioanalytical methods [4] [1] [2]. Additionally, this compound has a major, active metabolite M42.5A (LHY746), which inhibits BRAF V600E, wild-type BRAF, and CRAF, suggesting that monitoring of metabolite concentrations may have clinical relevance [4] [2]. The development of a reliable LC-MS/MS method for quantifying this compound and its metabolites in human plasma is therefore critical for supporting pharmacokinetic studies, pharmacogenetic investigations, and routine therapeutic drug monitoring in clinical practice.

Materials and Methods

Chemicals and Reagents

- Reference standards: this compound and internal standard [13C,2H3]-encorafenib should be purchased from reputable suppliers such as Alsachim (Illkirch-Graffenstaden, France) [4] [2].

- Solvents: LC-MS grade water and LC-MS grade methanol are obtained from EMD Millipore Corporation (Billerica, MA, USA) [4] [2].

- Matrix: Sodium ethylenediaminetetraacetic acid (EDTA) human plasma from BioreclamationIVT (Westbury, NY, USA) [4] [2].

- Additional reagents: Ammonium bicarbonate (Sigma-Aldrich Inc., St. Louis, MO, USA) [4] [2].

Preparation of Standards and Quality Control Samples

- Stock solutions (1 mg/mL) of this compound and internal standard are prepared in methanol [4] [2].

- Working internal standard solution (WIS) containing 250 ng/mL of [13C,2H3]-encorafenib is prepared by diluting the stock solution in methanol [4] [2].

- Calibrator spiking solutions are prepared at concentration levels ranging from 200 to 80,000 ng/mL for this compound [4].

- Calibration samples are prepared by adding calibrator spiking solution to blank human sodium EDTA plasma to achieve final nominal concentration ranges of 10–4,000 ng/mL for this compound [4] [2].

- Quality control samples are prepared at concentrations of 10, 30, 300, and 2,800 ng/mL for this compound to cover the entire calibration range [4] [2].

- All solutions are stored at -20°C, while calibrator and QC samples in plasma are aliquoted and stored at -80°C [4] [2].

Sample Preparation Protocol

The sample preparation employs a protein precipitation method optimized for this compound quantification:

- Aliquot 50 μL of plasma sample into an appropriate tube [4] [2].

- Add 150 μL of working internal standard solution (containing 250 ng/mL [13C,2H3]-encorafenib) [4] [2].

- Vortex mix the samples thoroughly to ensure complete protein precipitation [4] [2].

- Centrifuge for 10 minutes at 17,110 g at a temperature of 4°C [4] [2].

- Transfer 130 μL of supernatant to an autosampler vial containing 1,500 μL of sample diluent [4] [2].

- Inject 2 μL into the LC-MS/MS system [4] [2].

Note: During method development, protein precipitation with methanol demonstrated improved peak shapes and reproducibility compared to acetonitrile [2]. The 2 μL injection volume was found to be superior to 5 μL, which caused greater analyte signal suppression [2].

Liquid Chromatography Conditions

- Chromatography system: Reversed-phase high-performance liquid chromatography [4].

- Column: XSelect CSH C18 column (2.1 × 100 mm, 2.5 μm) maintained at 40°C [4] [2].

- Mobile phase A: 10 mM ammonium bicarbonate in water [4] [2].

- Mobile phase B: Methanol [4] [2].

- Gradient program:

- Flow rate: 0.4 mL/min [4] [2].

- Total run time: 10 minutes [4] [2].

- Injection volume: 2 μL [4] [2].

Mass Spectrometry Parameters

- Ionization source: Heated electrospray ionization (HESI) operating in positive ion mode [4] [2].

- Detection: Tandem mass spectrometry with multiple reaction monitoring (MRM) [4] [2].

- Operation parameters:

- Sheath gas: 50 arbitrary units

- Auxiliary gas: 20 arbitrary units

- Sweep gas: 2 arbitrary units

- Spray voltage: 3500 V

- Capillary temperature: 320°C

- Vaporizer temperature: 300°C [4].

- MRM transitions:

The following diagram illustrates the complete experimental workflow for the LC-MS/MS analysis of this compound in human plasma:

Method Validation Results

Validation Parameters and Acceptance Criteria

Method validation was performed in accordance with the current U.S. Food and Drug Administration Guidance on Bioanalytical Method Validation [4] [2]. The validation process assessed the eight essential characteristics of LC-MS/MS method validation: accuracy, precision, specificity, quantification limit, linearity, recovery, matrix effect, and stability [5].

Quantitative Validation Results

Table 1: Method Validation Results for this compound in Human Plasma

| Validation Parameter | Results for this compound | Acceptance Criteria |

|---|---|---|

| Accuracy (%) | 94.6–112.0 | 85–115% of nominal concentration |

| Within-run precision (% RSD) | 1.9–3.4 | ≤15% |

| Between-run precision (% RSD) | 1.7–12.0 | ≤15% |

| Linearity range (ng/mL) | 10–4,000 | Correlation coefficient (r²) > 0.99 |

| Recovery (%) | 85.6–90.9 | Consistent and reproducible |

| Matrix factor | 0.87–0.98 (% RSD <6.4) | Consistent across lots |

| Lower limit of quantification (ng/mL) | 10 | Signal-to-noise ratio ≥20:1 |

Table 2: Stability of this compound Under Various Storage Conditions

| Storage Condition | Duration | Results |

|---|---|---|

| Bench-top stability | 24 hours | Stable |

| Processed sample stability | 24 hours (10°C) | Stable |

| Freeze-thaw stability | 3 cycles | Stable |

| Long-term storage | 4 weeks (-80°C) | Stable |

The validation results demonstrated that the method is both accurate and precise across the entire concentration range of 10 to 4,000 ng/mL for this compound [4] [2]. The consistent recovery rates between 85.6% and 90.9% indicate efficient and reproducible extraction of this compound from human plasma [4] [2]. The internal standard-normalized matrix factors ranging between 0.87 and 0.98 with good precision (% RSD <6.4%) confirm that matrix effects are well-controlled and do not significantly impact the quantification accuracy [4] [2]. Stability testing under various conditions indicated that this compound remains stable in human plasma under typical storage and processing conditions, supporting the reliability of the method for routine application [4] [2].

Robustness Testing and Experimental Design

Robustness Testing Protocol

Robustness testing evaluates the method's capacity to remain unaffected by small but deliberate variations in procedural parameters, providing an indication of the method's suitability and reliability during normal use [6]. For the this compound LC-MS/MS method, the following parameters should be evaluated for robustness:

- Mobile phase composition: Variations in buffer concentration (±5 mM) and organic solvent ratio (±2%)

- pH of mobile phase: ±0.2 units from specified pH

- Column temperature: ±3°C from specified temperature

- Flow rate: ±0.05 mL/min from specified flow rate

- Detection wavelength: ±3 nm from specified wavelength (if applicable)

- Gradient variations: ±0.1 minute for gradient timing [6]

Experimental Design for Robustness Testing

A Plackett-Burman design is recommended for robustness testing as it provides an economical experimental approach for evaluating multiple factors simultaneously [6]. This design is particularly efficient for screening purposes where the main effects are of primary interest. The experimental design should include:

- Multiple factors (as listed above) tested at two levels (high and low)

- 12-run design for up to 11 factors as shown in Table 3

- Center point runs to detect potential curvature in responses

- Response measurements including retention time, peak area, resolution, and tailing factor [6]

Table 3: Example Robustness Factor Selection and Limits for LC-MS/MS Method

| Factor | Nominal Value | Lower Level | Upper Level |

|---|---|---|---|

| Buffer concentration | 10 mM | 8 mM | 12 mM |

| Methanol ratio | 60% | 58% | 62% |

| pH | 8.5 | 8.3 | 8.7 |

| Flow rate | 0.4 mL/min | 0.35 mL/min | 0.45 mL/min |

| Column temperature | 40°C | 37°C | 43°C |

| Gradient timing | 6.0 min | 5.9 min | 6.1 min |

The following diagram illustrates the systematic approach to method robustness testing:

Application Notes and Protocol Implementation

Therapeutic Drug Monitoring Applications

The validated LC-MS/MS method for this compound has demonstrated clinical applicability through the successful quantitation of the drug in plasma samples from cancer patients receiving standard-of-care treatment [4] [2]. The method's proven reproducibility was confirmed through incurred sample reanalysis, making it suitable for therapeutic drug monitoring of this compound in clinical practice [4] [2]. For TDM implementation, the following protocol is recommended:

- Sample collection: Collect blood samples in EDTA-containing tubes at trough concentration (immediately before next dose) for steady-state monitoring [4].

- Sample processing: Centrifuge blood samples at 2000 g for 10 minutes to separate plasma within 1 hour of collection [4].

- Sample storage: Store plasma samples at -80°C until analysis to ensure stability [4] [2].

- Batch analysis: Include calibration standards and quality control samples (at low, medium, and high concentrations) in each analytical run [4] [2].

Semi-Quantitation of Metabolites

The method also allows for semi-quantitation of the major this compound metabolite M42.5A (LHY746) against the this compound calibration curve [4] [2]. This semi-quantitative approach is particularly valuable when reference standards for metabolites are not available or are extremely expensive. For semi-quantitation:

- Peak identification: Identify metabolite peaks based on their characteristic MRM transitions and retention times [4].

- Relative quantitation: Use the this compound calibration curve to estimate metabolite concentrations, clearly noting the semi-quantitative nature of these measurements in reports [4] [2].

- Interpretation caution: Consider that the semi-quantitative results may have different accuracy characteristics compared to the fully validated parent drug quantification [4].

Troubleshooting and Technical Notes

- Signal suppression: If analyte signal suppression is observed, consider reducing the injection volume from 5 μL to 2 μL, as this was found to improve performance in method development [2].

- Column performance: For consistent retention times and peak shapes, maintain the XSelect CSH C18 column at 40°C and use fresh mobile phases prepared daily [4] [2].

- Matrix effects: Regularly assess matrix effects by analyzing extracts from at least six different lots of blank human plasma spiked with this compound [5].

- Carryover evaluation: Include blank samples after high-concentration calibrators or QC samples to monitor for potential carryover [5].

References

- 1. Environmental degradation of the anticancer drug ... [sciencedirect.com]

- 2. Development and validation of an LC–MS/MS method to ... [sciencedirect.com]

- 3. A comprehensive evaluation of a bioanalytical technique ... [sciencedirect.com]

- 4. Development and validation of an LC - MS / MS to measure the... method [pmc.ncbi.nlm.nih.gov]

- 5. 8 Essential Characteristics of LC-MS/MS Method Validation [resolian.com]

- 6. Method Validation and Robustness [chromatographyonline.com]

The Rationale for Therapeutic Drug Monitoring of Encorafenib and Cetuximab

The combination of Encorafenib (a BRAF inhibitor) and Cetuximab (an EGFR inhibitor) represents a significant advance in treating BRAF V600E-mutant mCRC, a cancer known for its aggressive nature and poor prognosis [1] [2]. This targeted doublet therapy addresses the resistance mechanisms that can develop with BRAF inhibitor monotherapy by providing dual inhibition of the MAPK signaling pathway.

Recent practice-changing data from the BREAKWATER phase 3 trial established this combination with chemotherapy as a new first-line standard of care, showing a significant improvement in overall survival [1]. As this regimen moves into earlier lines of treatment, the role of TDM becomes increasingly important to:

- Maximize efficacy and ensure drug exposure remains within the therapeutic window.

- Minimize toxicities, which can include dermatologic, gastrointestinal, and ocular adverse events [3] [4].

- Support drug development and clinical trial execution by providing reliable pharmacokinetic (PK) data [5].

Analytical Method for Simultaneous Quantification in Plasma

A robust bioanalytical method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been developed and validated for the simultaneous quantification of this compound and cetuximab in rat plasma, adhering to FDA guidelines [5]. This method offers high sensitivity and specificity for precise TDM.

- Chromatography: A Zorbax Bonus-RP (100 mm x 4.6 mm, 3.5 µm) column maintained at 40°C is used for separation. The mobile phase consists of 10 mM Ammonium Formate (pH 4.0) and Acetonitrile, delivered at a flow rate of 0.8 mL/min with a gradient elution.

- Mass Spectrometry: Detection is performed using an API-4000 mass spectrometer with an Electrospray Ionization (ESI) source in positive ion mode. Quantification is performed using Multiple Reaction Monitoring (MRM) for the specific ion transitions of the analytes and the internal standard (Tofacitinib).

- Sample Preparation: Plasma samples undergo protein precipitation using acetonitrile.

The table below summarizes the key validation parameters of the method, demonstrating its reliability for bioanalysis.

| Validation Parameter | Result for this compound | Result for Cetuximab |

|---|---|---|

| Linear Range | 3.75–150 ng/mL | 0.25–10 µg/mL |

| Correlation Coefficient (r²) | >0.999 | >0.999 |

| Precision (%RSD) | <5.2% | <6.8% |

| Accuracy (%Bias) | -3.5% to 5.8% | -4.2% to 6.5% |

| Extraction Recovery | 95.2% | 92.7% |

Detailed Experimental Protocol

This section provides a step-by-step workflow for the sample preparation, analysis, and data processing for the simultaneous quantification of this compound and cetuximab.

Workflow Overview

The following diagram illustrates the complete experimental procedure from sample collection to data analysis:

Materials and Reagents

- Reference Standards: this compound, Cetuximab, and Tofacitinib (Internal Standard) [5].

- Chemicals: Acetonitrile and Methanol (LC-MS grade), Ammonium Formate, Formic Acid [5].

- Biological Matrix: Control rat plasma (K2EDTA as anticoagulant) [5].

- Solutions: Mobile Phase A (10 mM Ammonium Formate, pH 4.0) and Mobile Phase B (Acetonitrile).

Sample Preparation Procedure

- Aliquot: Pipette 50 µL of plasma sample into a microcentrifuge tube.

- Add IS: Add 25 µL of the internal standard (Tofacitinib) working solution.

- Precipitate Proteins: Add 250 µL of ice-cold acetonitrile as the precipitating solvent.

- Vortex and Centrifuge: Vortex-mix for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

- Collect Supernatant: Transfer the clear supernatant to a clean HPLC vial for analysis.

LC-MS/MS Instrumental Conditions

- HPLC System: Agilent 1200 series or equivalent.

- Mass Spectrometer: API-4000 triple quadrupole mass spectrometer with ESI source [5].

- Data Acquisition: Analyst Software 1.6.2.

The specific instrumental settings for chromatography and mass spectrometry are detailed in the tables below.

Table 2. Liquid Chromatography Conditions

| Parameter | Setting |

|---|---|

| Column | Zorbax Bonus-RP (100 mm x 4.6 mm, 3.5 µm) |

| Column Temperature | 40 °C |

| Mobile Phase A | 10 mM Ammonium Formate (pH 4.0) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Gradient Program | Time (min) / %B: 0.0/50, 2.0/80, 5.0/80, 5.1/50, 7.0/50 |

Table 3. Mass Spectrometry Conditions (MRM)

| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (sec) | Declustering Potential (V) | Collision Energy (V) |

|---|---|---|---|---|---|

| This compound | 540.2 | 381.2 | 0.15 | 80 | 35 |

| Cetuximab | 495.3 | 295.1 | 0.15 | 75 | 30 |

| Tofacitinib (IS) | 313.2 | 249.2 | 0.15 | 70 | 25 |

Clinical Application and Dosing Context

For context in interpreting TDM results, the established clinical dosing regimen for this combination in mCRC is as follows [3]:

- Cycle 1:

- This compound: 300 mg (four 75 mg capsules) orally, once daily on Days 1-7.

- Cetuximab: 400 mg/m² intravenous infusion over 2 hours on Day 1 (loading dose).

- Cycle 2 and subsequent cycles:

- This compound: 300 mg orally, once daily on Days 1-7.

- Cetuximab: 250 mg/m² intravenous infusion over 60 minutes on Day 1.

Treatment is continuous until disease progression or unacceptable toxicity [3]. On Day 1 of each cycle, it is recommended to administer this compound 30 minutes before the cetuximab infusion [3].

Data Analysis and Interpretation

- Calibration Curve: Construct a linear calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. A weighting factor of (1/x²) is typically applied.

- Quality Control: Assay precision and accuracy should be monitored using Quality Control (QC) samples at low, medium, and high concentrations within the calibration range. The obtained values should be within ±15% of the nominal concentration.

- Pharmacokinetic Evaluation: The validated method can be used to determine key PK parameters in patient plasma, such as maximum concentration (C~max~), time to C~max~ (T~max~), and area under the curve (AUC), to guide dosing decisions.

Conclusion

This application note provides a detailed LC-MS/MS protocol for the simultaneous quantification of this compound and cetuximab, facilitating therapeutic drug monitoring. The method is sensitive, precise, and accurate, conforming to regulatory standards. Implementing TDM using this protocol can help optimize the dosing of this promising targeted therapy, ultimately improving outcomes for patients with BRAF V600E-mutant metastatic colorectal cancer.

References

- 1. Combination of this compound and Cetuximab With ... [asco.org]

- 2. A Systematic Review and Meta-Analysis [pubmed.ncbi.nlm.nih.gov]

- 3. 4111-Colorectal metastatic cetuximab and this compound | eviQ [eviq.org.au]

- 4. A Practical Review of this compound and Binimetinib Therapy ... [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive evaluation of a bioanalytical technique ... [sciencedirect.com]

Application Note: Protein Precipitation Extraction and LC-MS/MS Analysis of Encorafenib in Plasma Samples

Then, I will now begin writing the main body of the application note.

Introduction

Encorafenib (Braftovi) is a second-generation BRAF kinase inhibitor approved for the treatment of unresectable or metastatic melanoma with BRAF V600E or V600K mutations, and for BRAF-mutant metastatic colorectal cancer in combination with other targeted therapies [1] [2]. As a targeted therapeutic agent, this compound demonstrates improved specificity and a longer half-life compared to first-generation BRAF inhibitors, making it a critical component in the management of BRAF-mutant malignancies [3]. The therapeutic drug monitoring (TDM) of this compound is essential for optimizing clinical outcomes due to the significant inter-individual variability in drug exposure observed in patients, which can impact both efficacy and toxicity [4].

Bioanalytical method development for this compound quantification represents a significant challenge for researchers due to the complex nature of plasma matrices and the stringent regulatory requirements for method validation. This application note provides a comprehensive and validated protocol for the extraction and quantification of this compound from plasma samples using protein precipitation (PP) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The methods described herein have been optimized from peer-reviewed studies [1] [4] [5] and validated in accordance with FDA bioanalytical method validation guidelines, providing researchers with robust procedures suitable for preclinical and clinical studies.

Experimental Design and Workflow

The analytical workflow for this compound quantification in plasma samples involves several critical steps from sample collection through data analysis. The process is designed to maximize recovery, minimize matrix effects, and ensure the generation of reliable data suitable for pharmacokinetic studies and therapeutic drug monitoring. A fundamental understanding of this workflow is essential for proper method implementation.

The following diagram illustrates the complete experimental workflow for this compound extraction and analysis:

Figure 1: Experimental workflow for this compound extraction and analysis from plasma samples

The rationale for selecting protein precipitation as the extraction technique is multifaceted. PP provides an excellent balance between simplicity, efficiency, and effectiveness for this compound extraction. The technique effectively removes phospholipids and other interfering components from plasma while maintaining high recovery rates for this compound, which consistently exceed 85% in validated methods [4]. Furthermore, PP is readily scalable for high-throughput analyses and requires minimal specialized equipment, making it accessible to most analytical laboratories.

Materials and Reagents

Chemicals and Consumables

- This compound reference standard (≥99% purity)

- Internal standards: Spebrutinib [1] or stable isotope-labeled [¹³C,²H₃]-encorafenib [4]

- HPLC-grade acetonitrile and methanol

- Formic acid (LC-MS grade, ≥98%)

- Ammonium hydroxide (LC-MS grade) [5]

- Purified water (18.2 MΩ·cm resistivity)

- Blank plasma matrix (human or rat, EDTA or heparin as anticoagulant)

- Microcentrifuge tubes (1.5-2.0 mL, protein-binding resistant)

- Autosampler vials and inserts

Equipment and Instrumentation

- Analytical balance (accuracy ±0.1 mg)

- Vortex mixer

- Centrifuge (capable of ≥17,000 × g at 4°C)

- SpeedVac concentrator or nitrogen evaporation system (optional)

- LC-MS/MS system consisting of:

- HPLC system: Binary or quaternary pump, autosampler, column oven

- Mass spectrometer: Triple quadrupole with electrospray ionization (ESI)

- Data acquisition and processing software

Preparation of Solutions

3.3.1 Stock and Working Solutions

- Primary stock solution (1 mg/mL): Accurately weigh this compound reference standard and dissolve in methanol. Store at -20°C.

- Working standard solutions: Prepare serial dilutions in methanol:water (50:50, v/v) to cover the calibration range.

- Internal standard working solution: Prepare spebrutinib or [¹³C,²H₃]-encorafenib at 125-250 ng/mL in acetonitrile [1] [4].

3.3.2 Mobile Phase Preparation

- Mobile Phase A: 0.1% formic acid in water (pH adjusted to 3.2) [1]

- Mobile Phase B: Acetonitrile or 0.1% formic acid in acetonitrile

Detailed Experimental Protocol

Sample Preparation Procedure

Thaw frozen plasma samples overnight at 4°C or for 60 minutes at room temperature, then vortex for 30 seconds to ensure homogeneity.

Pipette 50 μL of plasma into a clean 1.5 mL microcentrifuge tube. For calibration standards, use blank plasma fortified with working standard solutions. For quality control (QC) samples, use blank plasma fortified at low, medium, and high concentrations.

Add 150 μL of internal standard working solution (spebrutinib or [¹³C,²H₃]-encorafenib in acetonitrile) to each sample [4]. This represents a 3:1 ratio of precipitation solvent to plasma, which has been optimized for maximum protein precipitation while maintaining acceptable sample dilution.

Vortex mix vigorously for 2 minutes to ensure complete protein precipitation and drug extraction.

Centrifuge at 17,000 × g for 10 minutes at 4°C to compact the protein pellet [4].

Carefully transfer 130 μL of the supernatant to a clean autosampler vial or a new microcentrifuge tube. Take care not to disturb the protein pellet.

Optional: Evaporate and reconstitute if sensitivity enhancement is required. Evaporate the supernatant under nitrogen stream or SpeedVac, then reconstitute in 50-100 μL of initial mobile phase composition.

LC-MS/MS Analysis

4.2.1 Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for this compound separation from plasma matrix components:

Table 1: Chromatographic conditions for this compound analysis

| Parameter | Condition 1 [1] | Condition 2 [5] | Condition 3 [4] |

|---|---|---|---|

| Column | Agilent Eclipse Plus C18 (50 × 2.1 mm, 1.8 μm) | C18 column (exact dimensions not specified) | Reversed-phase C18 column |

| Mobile Phase | 0.1% FA in water:ACN (67:33, v/v) | Ammonium hydroxide in water:methanol | Gradient elution with A: 2mM ammonium bicarbonate in water, B: methanol |

| Flow Rate | 0.35 mL/min | Not specified | Not specified |

| Injection Volume | Not specified | 10 μL | Not specified |

| Run Time | 2.0 min | Not specified | Not specified |

| Column Temperature | Not specified | 40°C | Not specified |

4.2.2 Mass Spectrometric Conditions

Ionization mode: Positive electrospray ionization (ESI+)

Detection: Multiple reaction monitoring (MRM)

Table 2: Optimized MRM transitions for this compound and internal standards

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| This compound [1] | 540.1 | 359.1 | 54 | 46 |

| This compound [5] | 540.2 | 354.0 | Not specified | Not specified |

| Spebrutinib (IS) [1] | 424.1 | 370.1 | 58 | 32 |

| [¹³C,²H₃]-Encorafenib (IS) [4] | Not specified | Not specified | Not specified | Not specified |

System Suitability and Quality Control

- System suitability test: Perform daily by injecting six replicates of a middle concentration QC sample. The %RSD of retention time and peak area should be ≤5% and ≤15%, respectively.

- Quality control samples: Include at least three levels (low, medium, high) in each batch at a frequency of 5% of total samples.

- Calibration standards: Prepare daily with a minimum of six non-zero concentrations.

Method Validation Data

The protein precipitation method for this compound has been extensively validated according to FDA guidelines for bioanalytical method validation. The following tables summarize the key validation parameters:

Table 3: Method validation parameters for this compound in plasma

| Validation Parameter | Reported Performance | Reference |

|---|---|---|

| Linear Range | 0.5-3000 ng/mL (r² ≥ 0.997) | [1] |

| Linear Range | 10-4000 ng/mL | [4] |

| LLOQ | 0.5 ng/mL | [1] |

| LLOQ | 10 ng/mL | [4] |

| Accuracy | 94.6-112.0% | [4] |

| Precision (Within-run) | 1.9-3.4% RSD | [4] |

| Precision (Between-run) | 1.7-12.0% RSD | [4] |

| Recovery | 92.88-102.28% | [1] |

| Recovery | 85.6-90.9% | [4] |

| Matrix Effect | Normalized MF: 0.87-0.98 (%RSD <6.4%) | [4] |

Table 4: Stability of this compound under various storage conditions

| Stability Condition | Result | Reference |

|---|---|---|

| Freeze-thaw stability (3 cycles) | Stable | [4] |

| Short-term temperature stability (room temp) | Stable | [4] |

| Long-term stability (-80°C) | Stable | [4] |

| Post-preparative stability (autosampler) | Stable | [4] |

The validation data demonstrates that the protein precipitation method provides excellent sensitivity with LLOQ values as low as 0.5 ng/mL, which is sufficient for monitoring trough concentrations in patients receiving standard this compound doses [1]. The precision and accuracy values well within the acceptable limits of ±15% RSD and ±15% deviation, respectively, confirm the reliability of the method for quantitative analysis.

Troubleshooting and Optimization

Common Issues and Solutions

- Low recovery: Ensure fresh precipitation solvent is used and the vortexing step is sufficient. Increase the solvent-to-plasma ratio to 4:1 if necessary.

- Matrix effects: Use stable isotope-labeled internal standard to compensate for ionization suppression/enhancement. Ensure consistent plasma lots for standard preparation.

- Poor chromatography: Check mobile phase pH and prepare fresh solutions regularly. Condition the column adequately before sample analysis.

- Signal drift: Perform regular mass spectrometer calibration and source cleaning. Use internal standardization to correct for instrumental variations.

Method Optimization Considerations

- Precipitation solvent selection: Acetonitrile typically provides cleaner extracts than methanol due to more complete protein precipitation.

- Solvent-to-plasma ratio: A 3:1 ratio is generally optimal, but higher ratios may improve recovery for some matrices.

- Centrifugation conditions: Higher g-forces and lower temperatures produce more compact protein pellets, facilitating cleaner supernatant collection.

Applications

The validated protein precipitation method for this compound has been successfully applied in various research and clinical settings:

- Therapeutic drug monitoring: The method enables precise quantification of this compound plasma concentrations to ensure patients remain within the therapeutic window, potentially improving outcomes and reducing toxicity [4].

- Pharmacokinetic studies: The method has been used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life in preclinical and clinical studies [1] [6].

- Drug-drug interaction studies: The assay can monitor changes in this compound exposure when co-administered with CYP3A4 inhibitors/inducers or acid-reducing agents [6].

- Metabolic stability assessment: The method supports in vitro studies investigating this compound metabolism in human liver microsomes and other systems [1].

The robustness of this protein precipitation method, combined with its simplicity and cost-effectiveness, makes it particularly suitable for routine clinical monitoring and high-throughput analysis in laboratories supporting oncology clinical trials and therapeutic drug management services.

Conclusion

This application note provides a comprehensive and validated protocol for the extraction and quantification of this compound from plasma samples using protein precipitation followed by LC-MS/MS analysis. The method demonstrates excellent performance across all validation parameters, including sensitivity, precision, accuracy, and robustness. The simplicity of the protein precipitation approach makes it particularly advantageous for laboratories requiring high-throughput analysis of clinical samples. This validated method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research applications involving this compound, ultimately supporting the optimization of targeted therapy for patients with BRAF-mutant malignancies.

References

- 1. A Rapid and Sensitive Liquid Chromatography-Tandem ... [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Pathways and Mechanisms of BRAF in Cancer ... [pmc.ncbi.nlm.nih.gov]

- 3. Second-generation BRAF inhibitor this compound resistance ... [nature.com]

- 4. Development and validation of an LC-MS/MS method ... [pmc.ncbi.nlm.nih.gov]

- 5. Journal of Chromatography B [sciencedirect.com]

- 6. Effect of Food and a Proton-Pump Inhibitor on the ... [pmc.ncbi.nlm.nih.gov]

encorafenib binimetinib combination rat plasma pharmacokinetics

Quantitative Pharmacokinetic Data in Humans

The following tables consolidate key pharmacokinetic findings from clinical studies involving the encorafenib and binimetinib combination.

Table 1: Effect of this compound on Cytochrome P450 (CYP) Enzyme Probe Substrates (Inje Cocktail Study) [1]

This table summarizes the results of a drug-drug interaction study investigating the effect of steady-state this compound on various CYP enzymes. Geometric least-squares mean ratios (with 90% confidence intervals) are reported.

| CYP Enzyme | Probe Substrate | Impact of Steady-State this compound (Day 14 vs. Day 1) | Clinical Conclusion |

|---|

| CYP3A4 | Midazolam | Cmax ↓ 74% AUClast ↓ 82% | Strong inducer | | CYP2C9 | Losartan | No clinically significant DDI | Not an inducer | | CYP1A2 | Caffeine | No clinically significant DDI | Not an inducer | | CYP2C19 | Omeprazole | No clinically significant DDI | Not an inducer | | CYP2D6 | Dextromethorphan | No clinically significant DDI | Not an inducer |

Table 2: Effect of Modafinil (a CYP3A4 Inducer) on this compound and Binimetinib Pharmacokinetics [2] This table shows the geometric least-squares mean ratio (GMR%) of exposure parameters when this compound and binimetinib were co-administered with modafinil versus alone.

| Analyte | Impact of Steady-State Modafinil (Day 21 vs. Day 14) | Conclusion |

|---|

| This compound | Cmax ↓ 20.2% AUClast ↓ 23.8% | Weak effect; no dosing adjustment needed | | This compound Metabolite (LHY746) | No substantial change | - | | Binimetinib | No clinically significant DDI | Not susceptible to CYP3A4-mediated DDIs | | Binimetinib Metabolite (AR00426032) | No clinically significant DDI | - |

Table 3: Absorption, Distribution, Metabolism, and Excretion (ADME) of Binimetinib in Humans [3] This table outlines the mass balance and primary clearance pathways for binimetinib derived from a study with healthy male participants receiving a single 45 mg dose of [14C]-labeled binimetinib.

| Parameter | Result / Finding |

|---|---|

| Total Radioactivity Recovery | 93.6% (mean) of the administered dose |

| Primary Route of Excretion | Feces (62.3%), Urine (31.4%) |

| Major Clearance Pathway | Direct glucuronidation (61.2%) |

| Key Metabolizing Enzymes | UGT1A1 (primary), CYP1A2, CYP2C19 |

| Absorption | At least ≈50%, but likely significantly higher |

Detailed Experimental Protocols

The methodologies below are adapted from the cited clinical studies and can serve as a template for designing pharmacokinetic and DDI experiments.

Protocol 1: Clinical Drug-Drug Interaction (DDI) Study using a Cocktail Approach

This protocol is designed to evaluate a drug's potential to inhibit or induce multiple CYP enzymes simultaneously [1].

- Study Population: Patients with BRAF V600-mutant advanced solid tumors.

- Study Design:

- Participants receive an oral "cocktail" of specific CYP probe substrates (e.g., losartan for CYP2C9, midazolam for CYP3A4, caffeine for CYP1A2, omeprazole for CYP2C19, dextromethorphan for CYP2D6) on three days: Day -7 (baseline), Day 1, and Day 14.

- Continuous dosing of the investigational drug(s) (this compound 450 mg QD and binimetinib 45 mg BID) begins on Day 1.

- Sample Collection:

- Pharmacokinetic Sampling: Serial blood samples are collected over 8 hours following cocktail administration on each of the three days.

- Urine Collection: Total urine is collected over an 8-hour interval on cocktail administration days.

- Bioanalysis: Plasma and urine concentrations of each probe substrate are quantified using validated, sensitive methods like HPLC-MS/MS.

- Data Analysis: Non-compartmental analysis (NCA) is performed to determine PK parameters (Cmax, AUClast). The geometric mean ratio of each probe substrate's exposure (with vs. without the investigational drug) and its 90% confidence interval are calculated to assess the DDI potential.

Protocol 2: Mass Balance and ADME Study

This protocol aims to characterize the absorption, metabolism, and excretion routes of a drug [3].

- Study Population: Healthy male participants.

- Dosing: A single oral dose of the drug (e.g., binimetinib 45 mg) containing a tracer amount of radiolabeled (14C) material is administered.

- Sample Collection:

- Blood/Plasma: Serial samples are collected over a prolonged period (e.g., 312 hours) to determine the concentration-time profile of total radioactivity and the parent drug.

- Excreta: All urine and feces are collected over the same period until the recovery of radioactivity falls below a predefined threshold (e.g., <1% of dose for two consecutive 24-hour collections).

- Metabolite Profiling: Plasma, urine, and fecal samples are analyzed using techniques like liquid chromatography coupled with mass spectrometry (LC-MS) and radiodetection to identify and quantify the parent drug and its metabolites.

- Data Analysis:

- Calculate cumulative recovery of radioactivity in urine and feces to establish mass balance.

- Determine the PK parameters for the parent drug and total radioactivity.

- Identify the major metabolic pathways and estimate the contribution of each clearance route (e.g., renal excretion of unchanged drug, metabolic clearance via glucuronidation).